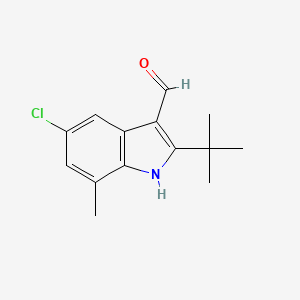

2-tert-butyl-5-chloro-7-methyl-1H-indole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-tert-Butyl-5-chloro-7-methyl-1H-indole-3-carbaldehyde (2-TBCMICA) is an important intermediate in the synthesis of a variety of heterocyclic compounds, and has been studied extensively in recent years. It is a versatile building block for the synthesis of a variety of biologically active molecules, and has been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial compounds. In

Scientific Research Applications

Synthesis of Biologically Active Alkaloids

Indole derivatives are prevalent in many natural alkaloids, which have significant biological activities. The compound can serve as a precursor in the synthesis of these alkaloids, which are often used in the treatment of various disorders, including cancer and microbial infections . The structural complexity of alkaloids makes them suitable for diverse biological roles, and the tert-butyl group in the compound can enhance the lipophilicity, potentially improving cell membrane permeability.

Anticancer Applications

The indole moiety is a common feature in compounds with anticancer properties. 2-tert-butyl-5-chloro-7-methyl-1H-indole-3-carbaldehyde can be utilized to synthesize derivatives that target cancer cells. Its chloro and methyl groups may be involved in interactions with biological targets, enhancing the cytotoxic effects against cancerous cells .

Antimicrobial and Antibiotic Properties

Indole derivatives exhibit antimicrobial and antibiotic activities. The compound can be modified to create new molecules that combat microbial resistance, a growing concern in healthcare. The presence of the chloro group is particularly relevant, as halogenated indoles are known for their enhanced antimicrobial properties .

Multicomponent Reactions (MCRs)

This compound is an efficient precursor in MCRs, which are sustainable and offer access to complex molecules with potential pharmaceutical applications. MCRs are advantageous for their high yield and operational simplicity, aligning with green chemistry principles. The compound’s aldehyde group is reactive, making it suitable for various bond-forming reactions .

Aldose Reductase Inhibitors

Aldose reductase is an enzyme implicated in diabetic complications, and inhibitors are sought after for therapeutic purposes. Derivatives of 2-tert-butyl-5-chloro-7-methyl-1H-indole-3-carbaldehyde have been evaluated for their inhibitory activity against this enzyme, showcasing the compound’s potential in antidiabetic drug development .

Anti-HIV Activity

Indole derivatives have shown promise as anti-HIV agents. The structural flexibility of the compound allows for the synthesis of novel derivatives that can be assessed for their efficacy against HIV, contributing to the ongoing search for effective treatments .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the context in which the compound is acting.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exhibited.

Result of Action

Given the broad-spectrum biological activities of indole derivatives, the effects could range from antiviral to anticancer effects, among others .

properties

IUPAC Name |

2-tert-butyl-5-chloro-7-methyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO/c1-8-5-9(15)6-10-11(7-17)13(14(2,3)4)16-12(8)10/h5-7,16H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMROCTROXVNFMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=C2C=O)C(C)(C)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-tert-butyl-5-chloro-7-methyl-1H-indole-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-2-Carboxylate](/img/structure/B1350616.png)

![1-[4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1350633.png)